2-Chloro-3-(trifluoromethyl)pyrazine
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Overview
Description
2-Chloro-3-(trifluoromethyl)pyrazine is an organic compound with the molecular formula C5H2ClF3N2. It is a colorless liquid that is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals . The compound is characterized by the presence of a chloro group and a trifluoromethyl group attached to a pyrazine ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(trifluoromethyl)pyrazine typically involves the reaction of 2-chloropyrazine with trifluoromethylating agents under controlled conditions. One common method is the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst. The reaction is carried out in an inert atmosphere at elevated temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve scalability. The use of advanced catalytic systems and automated control of reaction parameters ensures consistent product quality and minimizes by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-(trifluoromethyl)pyrazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, and alkoxides under mild conditions.
Oxidation: The compound can be oxidized to form pyrazine N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) at room temperature.
Oxidation: Hydrogen peroxide (H2O2) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at room temperature.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyrazines with various functional groups.
Oxidation: Formation of pyrazine N-oxides.
Reduction: Formation of reduced pyrazine derivatives.
Scientific Research Applications
2-Chloro-3-(trifluoromethyl)pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its unique structural features.
Medicine: Serves as an intermediate in the synthesis of drugs with anti-inflammatory, antiviral, and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(trifluoromethyl)pyrazine is primarily based on its ability to interact with biological targets through its chloro and trifluoromethyl groups. These groups can form strong interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The compound can also participate in electron transfer processes, affecting cellular redox states and signaling pathways .
Comparison with Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyrazine
- 3-Chloro-6-(trifluoromethyl)pyridazine
- 5-Chloro-2-(trifluoromethyl)pyridine
- 2-Chloro-3-(trifluoromethyl)pyridine
Comparison: 2-Chloro-3-(trifluoromethyl)pyrazine is unique due to the specific positioning of the chloro and trifluoromethyl groups on the pyrazine ring, which influences its reactivity and interaction with biological targets. Compared to its analogs, it offers distinct advantages in terms of stability and ease of functionalization, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
2-chloro-3-(trifluoromethyl)pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF3N2/c6-4-3(5(7,8)9)10-1-2-11-4/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNHOYJCHUHVNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443971 |
Source
|
Record name | 2-chloro-3-(trifluoromethyl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.53 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191340-90-6 |
Source
|
Record name | 2-chloro-3-(trifluoromethyl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-3-(trifluoromethyl)pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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